Benzylamine, 3-allyl-6-(2-(dimethylamino)ethoxy)-5-methoxy-

Description

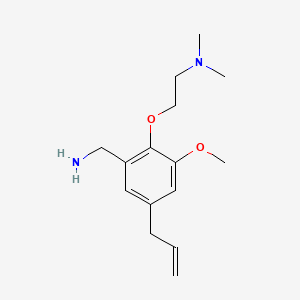

The compound "Benzylamine, 3-allyl-6-(2-(dimethylamino)ethoxy)-5-methoxy-" is a substituted benzylamine derivative featuring a benzylamine core modified with three key substituents:

- 3-Allyl group: A propenyl substituent that may enhance lipophilicity and influence receptor binding.

- 5-Methoxy group: A methoxy substitution at position 5, which can modulate electronic properties and steric interactions.

- 6-(2-(Dimethylamino)ethoxy): A tertiary amine-linked ethoxy chain at position 6, likely contributing to solubility and bioactivity through protonation or hydrogen bonding.

Properties

CAS No. |

100427-79-0 |

|---|---|

Molecular Formula |

C15H24N2O2 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

2-[2-(aminomethyl)-6-methoxy-4-prop-2-enylphenoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C15H24N2O2/c1-5-6-12-9-13(11-16)15(14(10-12)18-4)19-8-7-17(2)3/h5,9-10H,1,6-8,11,16H2,2-4H3 |

InChI Key |

FHKTWPDDTIABFM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1OC)CC=C)CN |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with structurally related molecules from the evidence:

Key Findings from Comparative Analysis

Substituent-Driven Bioactivity: The 6-(2-(dimethylamino)ethoxy) group in the target compound mirrors the 4-[2-(dimethylamino)ethoxy]phenyl motif in Afimoxifene, a SERM . This substitution is critical for receptor binding in SERMs, suggesting the target compound may interact with similar targets. The 5-methoxy group is analogous to methoxy substitutions in alkaloids and antibiotics, which often enhance membrane permeability or stability .

Similar protocols may apply for synthesizing the target compound.

Contrasts with Antimicrobial Agents :

- Unlike benzathine benzylpenicillin (a β-lactam antibiotic with a dibenzylethylenediamine salt) , the target compound lacks a β-lactam ring or ionic salt structure, likely excluding it from penicillin-like activity.

Role of the Allyl Group: The 3-allyl substituent is uncommon in the referenced analogs.

Biological Activity

Benzylamine, 3-allyl-6-(2-(dimethylamino)ethoxy)-5-methoxy- (CAS No. 100427-79-0) is a compound with potential biological activity that has been explored in various studies. This article reviews the chemical properties, biological effects, and relevant research findings pertaining to this compound.

- Molecular Formula : C15H24N2O2

- Molecular Weight : 264.36 g/mol

- Structure : The compound contains a benzylamine core with an allyl group and a dimethylaminoethoxy substituent, along with a methoxy group.

- Inhibition of Bacterial Virulence : Research has indicated that compounds similar to benzylamine derivatives can inhibit bacterial virulence factors, which are crucial for the pathogenicity of bacteria. These inhibitors can disrupt the signaling pathways that bacteria use to coordinate their virulence mechanisms .

- Potential Anticancer Activity : Benzylamine derivatives have been studied for their potential as selective inhibitors in cancer therapy. Modifications to the benzylamine structure have shown promise in targeting prostate cancer cells, suggesting that the compound may exhibit similar activities .

- Neurotransmitter Interaction : Given its amine structure, benzylamine may interact with neurotransmitter systems. Compounds with similar structures have been shown to affect serotonin and norepinephrine levels, indicating a potential role in mood regulation and anxiety disorders.

Case Studies and Experimental Data

- Structure-Activity Relationship (SAR) : A study focused on modifying the benzylamine template revealed that specific substitutions enhance biological activity. For instance, compounds with hydrophobic groups showed improved binding affinity to target proteins involved in cancer progression .

- In Vitro Studies : In vitro assays have demonstrated that certain derivatives of benzylamine exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 460 nM for a modified benzylamine compound against prostate cancer cells, highlighting its potential as an anticancer agent .

- Toxicity Assessments : Toxicological evaluations are crucial for understanding the safety profile of benzylamine derivatives. Studies on related compounds have indicated varying degrees of toxicity, emphasizing the need for careful assessment before clinical application .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2O2 |

| Molecular Weight | 264.36 g/mol |

| CAS Number | 100427-79-0 |

| Potential Activities | Anticancer, Antibacterial |

| IC50 (Prostate Cancer) | 460 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.